[1,2,4]Triazolo[1,5-c]quinazoline, 2-(4-methylphenyl)-
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Overview
Description
2-(p-Tolyl)-[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that combines the structural features of triazole and quinazoline moieties. This compound is part of a broader class of quinazoline derivatives, which are known for their diverse biological activities and potential therapeutic applications . The presence of the p-tolyl group enhances its chemical properties, making it a valuable compound in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)-[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of hetarylcarboxylic acid (3H-quinazolin-4-ylidene)-hydrazides. This process includes a proton transfer from the nitrogen atom of the quinazoline system to the oxygen atom of the carbonyl group, followed by cyclization to form the [1,2,4]triazolo[4,3-c]quinazoline system and elimination of a water molecule . The Dimroth rearrangement, catalyzed by water, then converts the intermediate to the desired 2-(p-Tolyl)-[1,2,4]triazolo[1,5-c]quinazoline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis may be employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(p-Tolyl)-[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines, depending on the reagents and conditions used .
Scientific Research Applications
2-(p-Tolyl)-[1,2,4]triazolo[1,5-c]quinazoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(p-Tolyl)-[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and exhibit high dipole moments, allowing it to interact with biomolecular targets such as adenosine and benzodiazepine receptors . These interactions can modulate various biological processes, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Exhibits potent antibacterial activity.
Pyrazolo[3,4-d]pyrimidine: Shows significant inhibitory effects in various biological assays.
Uniqueness
2-(p-Tolyl)-[1,2,4]triazolo[1,5-c]quinazoline stands out due to its specific structural features and the presence of the p-tolyl group, which enhances its chemical stability and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
CAS No. |
848053-13-4 |
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Molecular Formula |
C16H12N4 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C16H12N4/c1-11-6-8-12(9-7-11)15-18-16-13-4-2-3-5-14(13)17-10-20(16)19-15/h2-10H,1H3 |
InChI Key |
MFGLHCQIDUPISR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=NC4=CC=CC=C4C3=N2 |
Origin of Product |
United States |
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